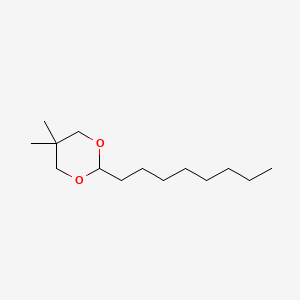![molecular formula C20H38O4 B13801515 2H-Pyran, 2,2'-[1,10-decanediylbis(oxy)]bis[tetrahydro- CAS No. 56599-49-6](/img/structure/B13801515.png)
2H-Pyran, 2,2'-[1,10-decanediylbis(oxy)]bis[tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, 2,2’-[1,10-decanediylbis(oxy)]bis[tetrahydro-] is a chemical compound with the molecular formula C20H38O4 It is a derivative of 2H-pyran, a heterocyclic compound containing an oxygen atom in the ring structure
Métodos De Preparación
The synthesis of 2H-Pyran, 2,2’-[1,10-decanediylbis(oxy)]bis[tetrahydro-] typically involves the reaction of 3,4-dihydro-2H-pyran with 1,10-decanediol. The reaction conditions often include the use of a catalyst and specific temperature settings to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
2H-Pyran, 2,2’-[1,10-decanediylbis(oxy)]bis[tetrahydro-] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2H-Pyran, 2,2’-[1,10-decanediylbis(oxy)]bis[tetrahydro-] has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It may be used in studies involving the interaction of heterocyclic compounds with biological systems.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2H-Pyran, 2,2’-[1,10-decanediylbis(oxy)]bis[tetrahydro-] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, thereby influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar compounds to 2H-Pyran, 2,2’-[1,10-decanediylbis(oxy)]bis[tetrahydro-] include other derivatives of 2H-pyran, such as tetrahydro-2H-pyran and oxane. These compounds share similar structural features but may differ in their chemical reactivity and applications. The uniqueness of 2H-Pyran, 2,2’-[1,10-decanediylbis(oxy)]bis[tetrahydro-] lies in its specific functional groups and the resulting properties that make it suitable for particular scientific and industrial uses .
Propiedades
Número CAS |
56599-49-6 |
|---|---|
Fórmula molecular |
C20H38O4 |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
2-[10-(oxan-2-yloxy)decoxy]oxane |
InChI |
InChI=1S/C20H38O4/c1(3-5-9-15-21-19-13-7-11-17-23-19)2-4-6-10-16-22-20-14-8-12-18-24-20/h19-20H,1-18H2 |
Clave InChI |
PUNRUQMSVWYKJE-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCCCCCCCCCOC2CCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



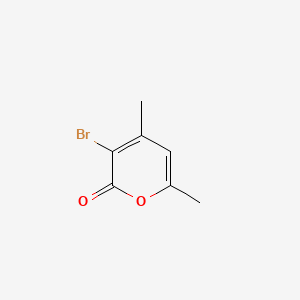
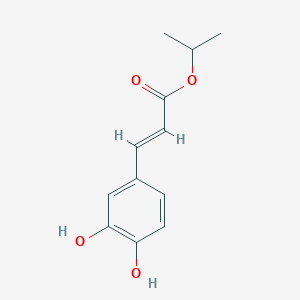
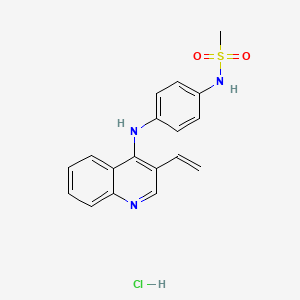

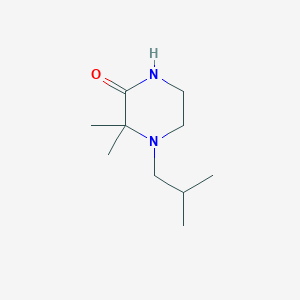
![1-Thiaspiro[4.4]non-3-EN-6-one](/img/structure/B13801472.png)
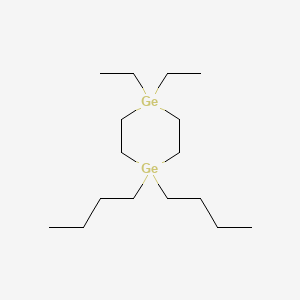

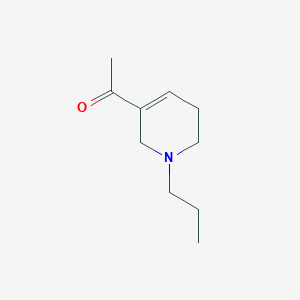
![[(3aR,4S,6R,6aR)-4-acetyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B13801505.png)

![(1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carbonyl chloride](/img/structure/B13801510.png)
